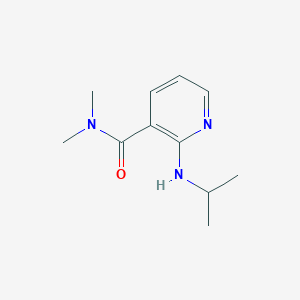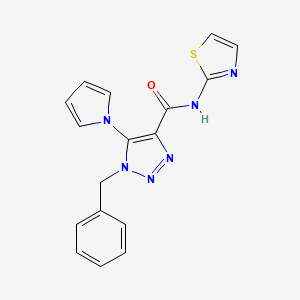
C17H14N6OS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “C17H14N6OS” is a complex organic molecule. It appears to have multiple possible structures . For instance, one structure has the IUPAC name "2-(3-cyano-1H-1,2,4-triazol-1-yl)-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide" .
Molecular Structure Analysis
The molecular weight of the compound is approximately 350.39766 g/mol . The exact structure depends on the specific isomer of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. These properties can include color, density, hardness, melting point, boiling point, and solubility .
Applications De Recherche Scientifique
1. Catalytic Transformations in C1 Chemistry
C17H14N6OS has implications in C1 catalysis, which is crucial for converting carbon-containing compounds into valuable chemicals and fuels. This area has seen significant advances due to better technology, material synthesis methods, and computational capabilities (Bao, Yang, Yoneyama, & Tsubaki, 2019).
2. Environmental Genotoxin Studies
The compound's relevance extends to environmental studies, particularly in understanding the behavior of genotoxins like benzo[a]pyrene and its derivatives, which form covalent adducts with DNA and have varying mutagenic and carcinogenic potentials (de los Santos et al., 1992).
3. Sterol Reductase Enzyme Research
In biochemical research, this compound is linked to studies on sterol reductases like Δ14-sterol reductase, which are essential in sterol biosynthesis. Understanding these enzymes is vital for insights into mutations causing human diseases (Li, Roberti, & Blobel, 2014).
4. Electride Material Studies
C17H14N6OS plays a role in the study of electride materials like Ca12Al14O33 (C12A7). These materials, with caged clathrate structures, are significant for understanding anionic vacancies and localized electrons, impacting conductivity and stability (Salasin et al., 2018).
5. Nucleic Acid Structural Studies
The compound is also relevant in the structural analysis of nucleic acids, particularly in understanding the impact of ionizing radiation and oxidizing radicals on DNA. Such studies are crucial for cancer research and understanding DNA damage mechanisms (Kouchakdjian et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-15(19-17-18-8-11-25-17)14-16(22-9-4-5-10-22)23(21-20-14)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODJTQCOPQBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2642360.png)
![Bicyclo[2.1.1]hexane-2-thiol](/img/structure/B2642362.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate](/img/structure/B2642363.png)
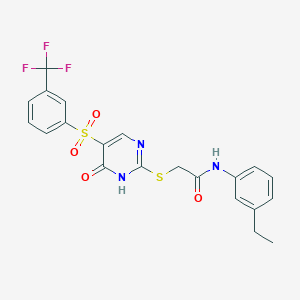
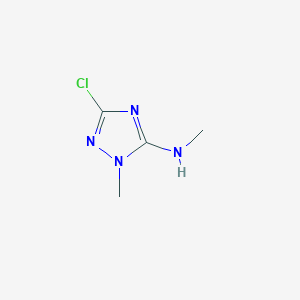

![4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B2642370.png)
![N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2642371.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2642372.png)
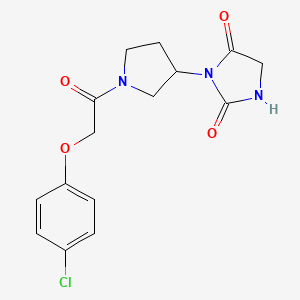
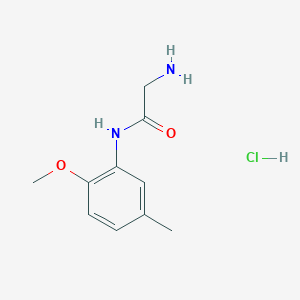

![N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2642380.png)
